molecular formula C15H13FO3 B7962928 Methyl 4-(2-fluoro-5-methoxyphenyl)benzoate

Methyl 4-(2-fluoro-5-methoxyphenyl)benzoate

Cat. No.: B7962928
M. Wt: 260.26 g/mol
InChI Key: VCTWINLYTCZCAS-UHFFFAOYSA-N
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Description

Methyl 4-(2-fluoro-5-methoxyphenyl)benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of a fluorine atom and a methoxy group attached to the phenyl ring, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-fluoro-5-methoxyphenyl)benzoate can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-fluoro-5-methoxyphenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or bromine (Br₂) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in the replacement of the fluorine or methoxy groups with other functional groups.

Scientific Research Applications

Methyl 4-(2-fluoro-5-methoxyphenyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-fluoro-5-methoxyphenyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic or signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-fluoro-5-methoxyphenyl)benzoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

methyl 4-(2-fluoro-5-methoxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-12-7-8-14(16)13(9-12)10-3-5-11(6-4-10)15(17)19-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTWINLYTCZCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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